Ethyl phenanthrene-3-carboxylate

Übersicht

Beschreibung

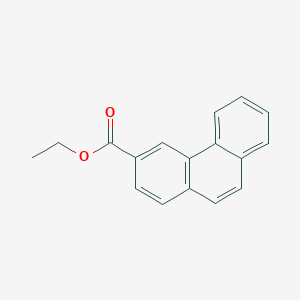

Ethyl phenanthrene-3-carboxylate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound features an ethyl ester functional group attached to the carboxyl group at the third position of the phenanthrene ring system. Phenanthrene derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenanthrene-3-carboxylate typically involves the esterification of phenanthrene-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Phenanthrene-3-carboxylic acid+EthanolH2SO4Ethyl phenanthrene-3-carboxylate+Water

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phenanthrene-3-carboxylic acid and ethanol into a reactor, where the esterification reaction occurs. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl phenanthrene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-3-carboxylic acid.

Reduction: Reduction can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Phenanthrene-3-carboxylic acid.

Reduction: Phenanthrene-3-methanol.

Substitution: Various substituted phenanthrene derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl phenanthrene-3-carboxylate serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of various heterocycles and functionalized compounds due to its reactivity and structural features.

Synthesis of Heterocycles

The compound can be involved in palladium-catalyzed reactions to produce complex heterocycles. For example, it can be transformed into 3-acyl-2-aminobenzofurans through intramolecular cycloisomerization processes. This reaction highlights its utility in constructing biologically relevant frameworks that are otherwise challenging to access .

Environmental Remediation

This compound has been studied for its role in the degradation of phenanthrene and other PAHs in contaminated environments. Various microbial strains have been identified that can metabolize PAHs, leading to the development of bioremediation strategies.

Microbial Degradation Studies

Recent studies have shown that certain bacterial strains, such as Pseudomonas chlororaphis, can utilize phenanthrene as a carbon source, leading to the production of metabolites that include phthalic acid and other derivatives . This capability underscores the potential of this compound in bioremediation efforts aimed at cleaning up hydrocarbon-contaminated sites.

Materials Science

In materials science, this compound contributes to the development of advanced materials with specific properties.

Supramolecular Chemistry

The compound is used in the synthesis of supramolecular structures that exhibit unique optical and electronic properties. For instance, it can participate in the formation of metallacycle-based fluorescent polymers, which have applications in sensors and optoelectronic devices . These materials benefit from the structural characteristics imparted by this compound.

Biodegradation Potential

A study evaluated the ability of various microbial strains to degrade phenanthrene derivatives, including this compound. The results indicated significant degradation rates under controlled laboratory conditions, showcasing its potential for environmental applications .

| Microbial Strain | Phenanthrene Concentration (ppm) | Degradation Rate (%) |

|---|---|---|

| Pseudomonas chlororaphis | 6–100 | 85 |

| Bacillus subtilis | 25–500 | 75 |

Synthesis Applications

In synthetic organic chemistry, this compound was successfully employed to create complex structures through regioselective functionalization methods. A notable example involves its use in synthesizing substituted phenanthrenes via electrophilic aromatic substitution reactions .

Wirkmechanismus

The mechanism of action of ethyl phenanthrene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release phenanthrene-3-carboxylic acid, which may further participate in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenanthrene-3-carboxylic acid: The parent acid of ethyl phenanthrene-3-carboxylate.

Phenanthrene-3-methanol: The reduced form of the ester.

Phenanthrene-3-carboxamide: An amide derivative of phenanthrene-3-carboxylic acid.

Uniqueness

This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its acid, alcohol, and amide counterparts. The ester group makes it more lipophilic, influencing its solubility and interactions in various environments.

Biologische Aktivität

Ethyl phenanthrene-3-carboxylate is a compound that has garnered interest due to its potential biological activities and interactions with various biological macromolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

This compound is an ester derivative of phenanthrene-3-carboxylic acid. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity. For instance:

- Oxidation : Converts the compound to phenanthrene-3-carboxylic acid.

- Reduction : Can convert the ester group into an alcohol.

- Substitution : Electrophilic substitution can occur on the phenanthrene ring, leading to various derivatives that may exhibit different biological activities.

In biological systems, this compound may interact with enzymes or receptors, influencing various biochemical pathways. The hydrolysis of the ester group can release phenanthrene-3-carboxylic acid, which may participate in metabolic processes.

Neuropharmacological Effects

Research has indicated that derivatives of phenanthrene, including this compound, may exhibit allosteric modulation at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in neurological processes and has implications in disorders such as schizophrenia and Alzheimer's disease. A study evaluated several 3,9-disubstituted phenanthrene derivatives and found that certain compounds displayed significant activity at various NMDA receptor subtypes .

Table 1: Activity of Selected Phenanthrene Derivatives at NMDA Receptors

| Compound | GluN2A Activity (µM) | GluN2B Activity (µM) | GluN2C Activity (µM) | GluN2D Activity (µM) |

|---|---|---|---|---|

| 1 | 8.6 ± 4.8 | 0.9 ± 0.1 | -34.1 ± 8.3 | -52.3 ± 3.0 |

| 2 | 36.0 ± 7.4 | 51.2 ± 13.2 | -7.3 ± 0.4 | 5.6 ± 4.7 |

| 3 | 31.5 ± 10.0 | 34.0 ± 8.5 | 21.8 ± 8.1 | 24.3 ± 3.6 |

This data suggests that modifications to the structure of phenanthrene derivatives can significantly alter their pharmacological profiles.

Antimicrobial and Antiparasitic Activities

Phenanthrene derivatives have also been studied for their antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria. A study indicated that certain phenanthrene alkaloids exhibited significant antiplasmodial activity with IC50 values ranging from 1.07 to 7.41 µM, suggesting potential therapeutic applications in treating malaria .

Environmental Impact and Biodegradation

This compound's environmental impact has also been examined, particularly regarding its biodegradation by microorganisms such as algae and bacteria. Research has shown that certain green algae can biotransform phenanthrene into less harmful metabolites . This finding is crucial for understanding how compounds like this compound behave in aquatic environments and their potential ecological risks.

Case Studies

- Marine Organisms Exposure : A study on marine organisms exposed to scrubber water containing polycyclic aromatic compounds (PACs), including this compound, showed severe developmental disruptions in early life stages of mussels and crustaceans collected from Tokyo Bay .

- Toxicity Assessments : Toxicity assessments have been conducted to evaluate the effects of this compound on various organisms at different trophic levels, highlighting its potential ecological risks when released into marine environments .

Eigenschaften

IUPAC Name |

ethyl phenanthrene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)11-14/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGPWBCYWFCCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277338 | |

| Record name | ethyl phenanthrene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93321-42-7 | |

| Record name | 93321-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl phenanthrene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.